

Spectral Analysis of 2-Hydroxy-5-(hydroxymethyl)benzaldehyde: A Technical Guide

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Compound of Interest

Compound Name: 2-Hydroxy-5-(hydroxymethyl)benzaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** (CAS No. 74901-08-9). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents a detailed analysis based on predicted data and experimental spectra of closely related structural analogs. This information is invaluable for compound identification, structural elucidation, and as a reference in synthetic chemistry and drug development.

Chemical Structure and Properties

- IUPAC Name: **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**
- Molecular Formula: $C_8H_8O_3$
- Molecular Weight: 152.15 g/mol
- Appearance: Expected to be a solid.

Spectral Data Summary

The following tables summarize the expected and observed spectral data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** and its analogs.

¹H NMR Spectral Data

Direct experimental ¹H NMR data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** is not readily available. The expected chemical shifts are predicted based on the analysis of similar compounds such as 2-hydroxy-5-methylbenzaldehyde.

Table 1: Predicted ¹H NMR Spectral Data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~9.8	s	1H	Aldehyde proton (-CHO)
~11.0	s	1H	Phenolic hydroxyl proton (-OH)
~7.5	d	1H	Aromatic proton (H-6)
~7.3	dd	1H	Aromatic proton (H-4)
~7.0	d	1H	Aromatic proton (H-3)
~4.6	s	2H	Methylene protons (-CH ₂ OH)
~3.5	t	1H	Hydroxymethyl proton (-CH ₂ OH)

s = singlet, d = doublet, dd = doublet of doublets, t = triplet

¹³C NMR Spectral Data

Similar to the proton NMR, experimental ¹³C NMR data is scarce. The predicted chemical shifts are based on analogous structures.

Table 2: Predicted ¹³C NMR Spectral Data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

Chemical Shift (δ) ppm	Assignment
~195	Aldehyde Carbonyl (C=O)
~160	Aromatic Carbon (C-2, attached to -OH)
~138	Aromatic Carbon (C-5, attached to -CH ₂ OH)
~135	Aromatic Carbon (C-4)
~125	Aromatic Carbon (C-6)
~120	Aromatic Carbon (C-1)
~118	Aromatic Carbon (C-3)
~63	Methylene Carbon (-CH ₂ OH)

Infrared (IR) Spectral Data

The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, aldehyde, and aromatic functionalities.

Table 3: Expected IR Absorption Bands for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Broad	O-H stretch (phenolic and alcoholic)
3100-3000	Medium	Aromatic C-H stretch
2950-2850	Medium	Aliphatic C-H stretch
1680-1650	Strong	C=O stretch (aromatic aldehyde)
1600-1450	Medium-Strong	Aromatic C=C stretch
1250-1150	Strong	C-O stretch (phenol)
1050-1000	Strong	C-O stretch (primary alcohol)

Mass Spectrometry (MS) Data

Predicted mass spectral data from PubChem suggests the following fragmentation pattern under electron ionization (EI).[\[1\]](#)

Table 4: Predicted Mass Spectrometry Data for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**

m/z	Proposed Fragment
152	[M] ⁺ (Molecular Ion)
151	[M-H] ⁺
134	[M-H ₂ O] ⁺
123	[M-CHO] ⁺
122	[M-CH ₂ O] ⁺
105	[M-H ₂ O-CHO] ⁺
94	[C ₆ H ₆ O] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **¹H NMR Acquisition:** Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1 second, and 16-32 scans.
- **¹³C NMR Acquisition:** Acquire the spectrum on the same instrument. Typical parameters include a 45° pulse width, a relaxation delay of 2 seconds, and a sufficient number of scans

to achieve a good signal-to-noise ratio (e.g., 1024 or more).

- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

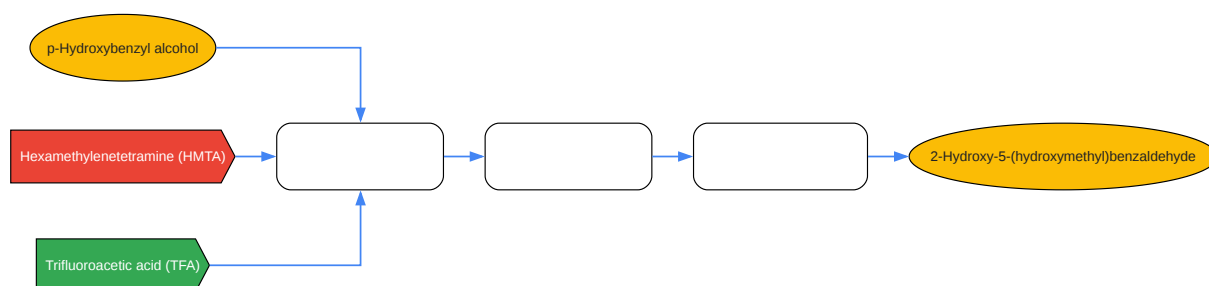
- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly on the ATR crystal.
- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} .
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) or by direct infusion.
- **Ionization:** Use Electron Ionization (EI) at 70 eV.
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ratio (m/z).
- **Detection:** Detect the ions and generate the mass spectrum.

Synthetic Workflow

A plausible synthetic route to **2-Hydroxy-5-(hydroxymethyl)benzaldehyde** involves the formylation of p-hydroxybenzyl alcohol. The following diagram illustrates a logical workflow for this synthesis.



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Caption: Synthetic workflow for **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.

Data Interpretation Workflow

The following diagram outlines the logical steps for interpreting the combined spectral data to confirm the structure of **2-Hydroxy-5-(hydroxymethyl)benzaldehyde**.



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Caption: Workflow for structural elucidation using spectral data.

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References

- 1. PubChemLite - 2-hydroxy-5-(hydroxymethyl)benzaldehyde (C₈H₈O₃) [pubchemlite.lcsb.uni.lu]
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